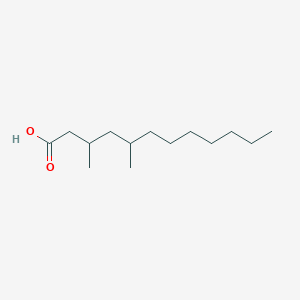
3,5-二甲基十二酸
概述
描述
3,5-Dimethyldodecanoic acid is a medium-chain fatty acid . It is also known by its English alias MFCD00506493 .
Molecular Structure Analysis
The molecular formula of 3,5-Dimethyldodecanoic acid is C14H28O2 . Its molecular weight is 228.38 . The InChI code is 1S/C14H28O2/c1-4-5-6-7-8-9-12(2)10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
3,5-Dimethyldodecanoic acid has a molecular weight of 228.37 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . It has 10 rotatable bonds . Its exact mass and monoisotopic mass are 228.208930132 g/mol . Its topological polar surface area is 37.3 Ų . It has 16 heavy atoms . It has a complexity of 178 .科学研究应用
信息素研究
- 天牛科甲虫的性信息素:3,5-二甲基十二酸被确认为天牛科甲虫 Prionus californicus 性信息素的重要组成部分。其立体异构体的混合物对雄性甲虫表现出很强的吸引力,其中 (3R,5S)-对映异构体是活性信息素成分 (Rodstein et al., 2010).
- Prionus 物种的通用引诱剂:3,5-二甲基十二酸,特别是 (3R,5S)-对映异构体,被发现可作为多种 Prionus 物种的通用引诱剂,表明其在监测和管理这些甲虫的害虫种群方面具有潜力 (Barbour et al., 2011).
农业应用
- 大规模诱捕和交配干扰:3,5-二甲基十二酸的合成信息素混合物显示出通过大规模诱捕和交配干扰管理啤酒花园中的 Prionus californicus 的潜力。这种方法可以有效降低交配成功率,并管理农作物中的虫害 (Maki et al., 2011).
生化研究
- 在嗜盐菌中鉴定:在一种嗜盐芽孢杆菌物种中鉴定了新型的甲基支链脂肪酸,包括 3,5-二甲基十二酸的变体,揭示了细菌中脂肪酸合成的多样性 (Carballeira et al., 2001).
- BACE1 抑制活性:基于 3,5-二甲基香草酸的类萜化合物对 β-位淀粉样前体蛋白切割酶 1 (BACE1) 表现出抑制活性,表明在阿尔茨海默病等疾病中具有潜在的治疗应用 (Qi et al., 2018).
化学分析和合成
- 高效液相色谱:研究了使用与 3,5-二甲基十二酸相关的 3,5-二甲基苯基-氨基甲酰-β-环糊精对 β-氨基酸进行对映体分离,促进了色谱技术的发展 (Ilisz et al., 2009).
环境和健康监测
- 监测职业暴露:开发了一种高效液相色谱法来测量与 3,5-二甲基十二酸相关的尿中 3,5-二甲基马尿酸,用于职业暴露于三甲苯的生物监测。该方法对于评估环境和职业健康风险非常重要 (Busini et al., 1992).
安全和危害
属性
IUPAC Name |
3,5-dimethyldodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-12(2)10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCDOTOCKDZJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyldodecanoic acid | |
CAS RN |
93761-42-3 | |
| Record name | 3,5-dimethyldodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

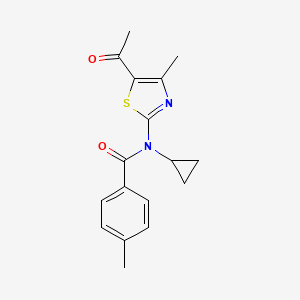
![4-Isobutyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4H-1,2,4-triazole-3-thiol](/img/structure/B3308188.png)
![4-propyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3308201.png)
![4-(2-methoxyethyl)-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3308209.png)
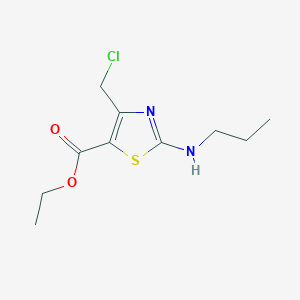
![1-(4-Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-ylphenyl)methanamine](/img/structure/B3308226.png)
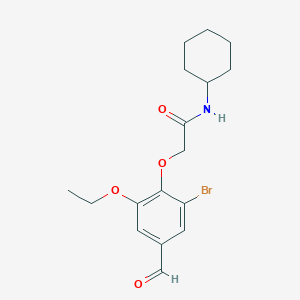
![(2E)-3-{3,5-dibromo-4-[(methoxycarbonyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3308234.png)
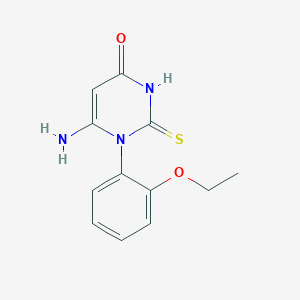
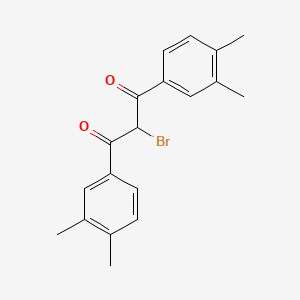
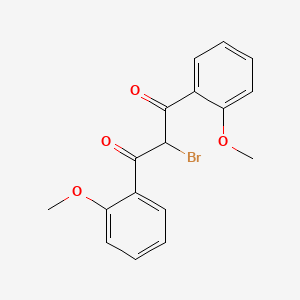
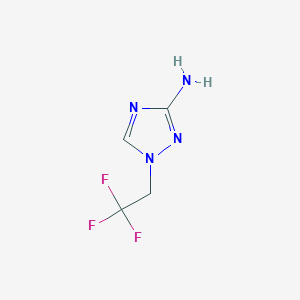
![2-[4-(2-Pyridyl)-1-piperazinyl]aniline](/img/structure/B3308259.png)
![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)